molecular formula C8H6FIO2 B3041715 2-(2-Fluoro-4-iodophenyl)acetic acid CAS No. 345963-96-4

2-(2-Fluoro-4-iodophenyl)acetic acid

Cat. No.: B3041715
CAS No.: 345963-96-4
M. Wt: 280.03 g/mol
InChI Key: QXJWKKXKURVOMU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-iodophenyl)acetic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and an iodine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-iodophenyl)acetic acid typically involves the introduction of the fluorine and iodine substituents onto the phenylacetic acid framework. One common method involves the use of fluorobenzene and iodobenzene derivatives as starting materials. The synthetic route may include steps such as halogenation, nucleophilic substitution, and carboxylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are designed for efficiency and cost-effectiveness. These processes often utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability. The choice of raw materials and reagents, as well as the optimization of reaction parameters, play a crucial role in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-iodophenyl)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional carboxyl or ketone groups, while substitution reactions may introduce new functional groups such as amines or ethers .

Scientific Research Applications

2-(2-Fluoro-4-iodophenyl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular interactions and pathways are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-4-iodophenyl)acetic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This combination of halogens can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-fluoro-4-iodophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJWKKXKURVOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345963-96-4
Record name 2-Fluoro-4-iodobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345963-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-4-iodo-phenyl acetonitrile (Intermediate 2, 2.05 g, 7.83 mmol) in ethanol (50 mL and water (15 mL) was treated with potassium hydroxide (3.4 g, 60.7 mmol) and refluxed for 4 h. The volatiles were distilled off in vacuo and the residue was diluted with water and poured into cold, dilute hydrochloric acid and the precipitated solid was filtered. The solid was dissolved in diethyl ether, and the organic solution was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title compound a pale yellow solid (1.75 g, 79%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
79%

Synthesis routes and methods II

Procedure details

A solution of 2-fluoro4-iodo-phenyl acetonitrile (Intermediate 2, 2.05 g, 7.83 mmol) in ethanol (50 mL and water (15 mL) was treated with potassium hydroxide (3.4 g, 60.7 mmol) and refluxed for 4 h. The volatiles were distilled off in vacuo and the residue was diluted with water and poured into cold, dilute hydrochloric acid and the precipitated solid was filtered. The solid was dissolved in diethyl ether, and the organic solution was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford the title compound a pale yellow solid (1.75 g, 79%/o).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Fluoro-4-iodophenyl)acetic acid
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2-(2-Fluoro-4-iodophenyl)acetic acid
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2-(2-Fluoro-4-iodophenyl)acetic acid
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2-(2-Fluoro-4-iodophenyl)acetic acid
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2-(2-Fluoro-4-iodophenyl)acetic acid
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2-(2-Fluoro-4-iodophenyl)acetic acid

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